molecular formula C4H9Li B1630937 Isobutyllithium CAS No. 920-36-5

Isobutyllithium

Cat. No. B1630937
CAS RN: 920-36-5
M. Wt: 64.1 g/mol
InChI Key: CCZVEWRRAVASGL-UHFFFAOYSA-N
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Description

Isobutyllithium is an organolithium compound with the molecular formula C4H9Li . It is a technical solution, typically found as 16% in heptane . The compound is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of organolithium compounds has been a topic of research for many years . The preparation of n-Butyllithium, a related compound, was reported in 1949 . More recently, the use of organolithium reagents as strong bases for deprotonation reactions in flow systems has been reviewed .


Molecular Structure Analysis

Isobutyllithium consists of hexamers with an ordered triclinic structure at -80 °C (α-phase). At ambient temperature, the compound exists as an orthorhombic, remarkably stable, plastic-crystalline γ-phase, which is built by disordered hexamers adopting a distorted face-centred cubic packing .


Physical And Chemical Properties Analysis

Isobutyllithium is a highly flammable liquid and vapor. It catches fire spontaneously if exposed to air and releases flammable gases which may ignite spontaneously when in contact with water . It has a molecular weight of 64.06 and a density of 0.69 g/mL at 20 °C . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

a. Metalation Reactions: Isobutyllithium reacts with various electrophiles (e.g., halides, carbonyl compounds) to form organolithium intermediates. These intermediates can then participate in metalation reactions, leading to the synthesis of functionalized organic compounds.

b. Polymerization Initiator: Isobutyllithium initiates anionic polymerization of conjugated dienes (e.g., butadiene, styrene). This process yields high-molecular-weight polymers with controlled microstructure.

Radical Chemistry

Isobutyllithium participates in radical reactions:

a. Radical Anion Generation: It generates radical anions, which serve as intermediates in various synthetic pathways.

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Safety And Hazards

Isobutyllithium is considered hazardous. It is highly flammable and can catch fire spontaneously if exposed to air. It releases flammable gases which may ignite spontaneously when in contact with water . It may be fatal if swallowed and enters airways and can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

lithium;2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZVEWRRAVASGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370563
Record name ISOBUTYLLITHIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyllithium

CAS RN

920-36-5
Record name (2-Methylpropyl)lithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYLLITHIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)lithium; isobutyllithium
Source European Chemicals Agency (ECHA)
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Record name 920-36-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Beyond polymerization, what other reactions is Isobutyllithium involved in?

A2: Isobutyllithium plays a crucial role in nucleophilic substitution reactions. For instance, it reacts with 2-cyano-1,3,2-diazaborole derivatives [, ]. Depending on the stoichiometry, Isobutyllithium can either substitute the cyano group directly or participate in a more complex coupling reaction, ultimately forming a novel diazaborolidine derivative [, ]. This highlights the versatility of Isobutyllithium in constructing diverse molecular architectures.

Q2: What insights do we have into the aggregation behavior of Isobutyllithium?

A3: Photoelectron spectroscopy studies reveal that Isobutyllithium exists as a mixture of tetrameric and hexameric clusters in the gas phase []. This contrasts with tert-butyllithium, which forms solely tetramers due to the greater steric bulk of the tert-butyl group []. This understanding of Isobutyllithium's aggregation states is crucial for predicting its reactivity and behavior in different reaction environments.

Q3: Are there analytical techniques capable of characterizing Isobutyllithium and its reactions?

A4: The characterization of Isobutyllithium and its reaction products relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, and ¹³C NMR, provides crucial structural information [, , ]. Additionally, Infrared (IR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds [, , ]. For example, X-ray diffraction analysis provided confirmation of the molecular structures for several synthesized 2,3-dihydro-1H-1,3,2-diazaborole derivatives [].

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